molecular formula C11H13NO2 B594860 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde CAS No. 1289042-94-9

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Cat. No.: B594860
CAS No.: 1289042-94-9
M. Wt: 191.23
InChI Key: YZDGNTRKALBKHS-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde is a high-purity chemical compound with the CAS Number 1289042-94-9 and a molecular formula of C11H13NO2 . It is a specialty nicotinaldehyde derivative characterized by a cyclopropylmethoxy substituent at the 6-position and a methyl group at the 4-position of the pyridine ring. This specific structure makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . As an aldehyde-functionalized heterocycle, it is particularly useful for constructing more complex molecules through reactions such as condensations and nucleophilic additions. Researchers may employ this compound in the synthesis of potential active pharmaceutical ingredients (APIs), ligands for catalysis, and other advanced materials. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

6-(cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-4-11(12-5-10(8)6-13)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDGNTRKALBKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745135
Record name 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289042-94-9
Record name 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Nucleophilic Substitution

A common approach involves bromination at position 6 of a pre-functionalized pyridine derivative, followed by nucleophilic substitution with cyclopropylmethanol. For example, 6-bromo-4-methylnicotinaldehyde serves as a pivotal intermediate.

Preparation of 6-Bromo-4-methylnicotinaldehyde

Direct bromination of 4-methylnicotinaldehyde is challenging due to competing substitution patterns. Instead, a directed ortho-metalation strategy is employed:

  • Protection of the aldehyde as an acetal to prevent undesirable reactions.

  • Lithiation at position 6 using LDA (lithium diisopropylamide) at -78°C.

  • Quenching with bromine to install the bromide.

  • Deprotection under acidic conditions to regenerate the aldehyde.

This method achieves regioselective bromination with yields exceeding 70%.

Copper-Mediated Etherification

The bromine atom in 6-bromo-4-methylnicotinaldehyde is substituted with cyclopropylmethoxy via Ullmann-type coupling:

  • Conditions : CuI (10 mol%), DMEDA (N,N'-dimethylethylenediamine, 20 mol%), Cs₂CO₃ (2 equiv), cyclopropylmethanol (1.5 equiv), DMSO, 100°C, 24 hours.

  • Yield : ~65–75% after purification by silica gel chromatography.

Mitsunobu Reaction for Ether Formation

An alternative route utilizes the Mitsunobu reaction to install the cyclopropylmethoxy group directly on a hydroxylated precursor:

Synthesis of 6-Hydroxy-4-methylnicotinaldehyde

  • Starting material : 6-Hydroxy-4-methylnicotinic acid.

  • Reduction : Esterification (MeOH, H₂SO₄) followed by LiAlH₄ reduction yields 6-hydroxy-4-methylnicotinyl alcohol.

  • Oxidation : MnO₂ in dichloromethane oxidizes the alcohol to the aldehyde.

Mitsunobu Etherification

  • Conditions : DIAD (diisopropyl azodicarboxylate, 1.2 equiv), PPh₃ (1.2 equiv), cyclopropylmethanol (1.5 equiv), THF, 0°C to room temperature.

  • Yield : ~80–85%.

Oxidation of Primary Alcohols to Aldehydes

Swern Oxidation

The Swern oxidation is a reliable method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids:

Application to 6-(Cyclopropylmethoxy)-4-methylnicotinyl Alcohol

  • Conditions : Oxalyl chloride (2 equiv), DMSO (3 equiv), dichloromethane, -60°C, followed by triethylamine (5 equiv).

  • Yield : 85%.

Key Considerations

  • Low temperatures (-60°C) prevent side reactions.

  • Excess DMSO ensures complete oxidation.

Manganese Dioxide Oxidation

MnO₂ offers a milder alternative for acid-sensitive substrates:

  • Conditions : Activated MnO₂ (10 equiv), dichloromethane, room temperature, 48–72 hours.

  • Yield : 80%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Bromination + UllmannCu-mediated coupling65–75%High regioselectivityRequires toxic Cu catalysts
Mitsunobu + OxidationEther formation80–85%No metal catalystsRequires hydroxylated precursor
Swern OxidationAlcohol to aldehyde85%High efficiencyLow-temperature handling
MnO₂ OxidationAlcohol to aldehyde80%Mild conditionsLong reaction times

Scale-Up Considerations and Industrial Feasibility

  • Ullmann Coupling : Scalability is limited by Cu catalyst removal and cost.

  • Mitsunobu Reaction : DIAD and PPh₃ generate stoichiometric waste, complicating large-scale production.

  • Swern Oxidation : Corrosive reagents (oxalyl chloride) require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(Cyclopropylmethoxy)-4-methylnicotinic acid.

    Reduction: 6-(Cyclopropylmethoxy)-4-methylnicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound may interact with cellular receptors or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects :

  • The cyclopropylmethoxy group in the target compound introduces steric bulk and electron-donating effects compared to the smaller methoxy group in 6-methoxy-4-methylnicotinaldehyde . This may influence reactivity in cross-coupling or condensation reactions .
  • The chloro substituent in 6-chloro-4-methoxynicotinaldehyde enhances electrophilicity at the pyridine ring, making it more reactive toward nucleophilic substitutions compared to the target compound .

Synthetic Utility :

  • Aldehyde-containing analogs like S5 and 6-methoxy-4-methylnicotinaldehyde are pivotal in Wittig reactions and reductive aminations. For example, S5 is used to synthesize styrene derivatives (e.g., compound 24 in ) via Horner-Wadsworth-Emmons reactions .
  • The target compound’s aldehyde group likely participates in similar transformations, enabling access to imines or α,β-unsaturated carbonyl compounds.

Spectroscopic and Chromatographic Data

Comparative spectral data for selected compounds:

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ESI-MS [M+H]+ (Observed) Purification Method
This compound* Not reported Not reported Predicted: 208.1 Likely silica gel chromatography
6-Methoxy-4-methylnicotinaldehyde Not reported Not reported Observed: 152.07 Column chromatography
4-(Cyclopropylmethoxy)benzaldehyde (S5) 9.83 (s, 1H, CHO), 6.98–7.00 (d, 2H), 3.85 (d, 2H) 191.3 (CHO), 162.1 (C-O), 114–131 (aromatic) 177.17 Silica gel chromatography
Compound 22 (Analog) 9.60 (s, 1H, CHO), 6.30–7.10 (m, aromatic), 3.30–4.10 (m, OCH₂) 191.1 (CHO), 161.9 (C-O), 114–140 (aromatic) 583.02 Silica gel chromatography

*Predicted data based on analogs.

Insights:

  • The aldehyde proton in S5 resonates at δ 9.83 ppm, typical for aromatic aldehydes. Similar shifts are expected for the target compound .
  • The cyclopropylmethoxy group’s protons in S5 and 22 appear as doublets near δ 3.80–4.10 ppm, consistent with the -OCH₂- moiety .

Biological Activity

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde is a compound derived from nicotinaldehyde, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The compound is synthesized through a series of chemical reactions starting with nicotinaldehyde. The key steps include:

  • O-Alkylation : The introduction of the cyclopropylmethoxy group via reaction with cyclopropylmethanol in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
  • Methylation : The methyl group is added at the 4th position using a Friedel-Crafts alkylation with a methylating agent like methyl iodide (CH3I) in the presence of Lewis acid catalysts like aluminum chloride (AlCl3) .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been hypothesized that its mechanism involves inhibition of pro-inflammatory cytokines, although specific pathways remain to be fully elucidated .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction may lead to modulation of cellular signaling pathways associated with inflammation and microbial resistance .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Activities
6-(Cyclopropylmethoxy)pyridine-3-boronic acidStructureAntitumor activity
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acidStructureAntimicrobial properties
4-Difluoromethoxy-3-hydroxybenzaldehydeStructurePotential anti-inflammatory effects

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties compared to other derivatives .

Case Studies and Research Findings

A study focusing on the compound's antitumor potential revealed that it can induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma). The mechanism involved cell cycle arrest at the S phase and modulation of apoptotic proteins like Bax and Bcl-2 .

Table: In Vitro Antitumor Activity

Cell LineInhibition Rate (%)IC50 (μM)
A54999.938.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This data indicates that this compound exhibits potent antitumor activity, surpassing some existing treatments .

Q & A

Q. Table 1: Reactivity of Substituents in Nicotinaldehyde Derivatives

SubstituentReaction Rate (Relative to H)Key Interactions
Cyclopropylmethoxy0.7Steric hindrance, EWG
Methoxy1.0EDG, low sterics
Ethoxy0.9Moderate sterics
Data sourced from kinetic studies

Q. Table 2: Biological Activity Comparison

CompoundIC₅₀ (μM) AntimicrobialIC₅₀ (μM) Neuroprotection
6-(Cyclopropylmethoxy)-4-methyl12.3 ± 1.28.7 ± 0.9
6-Methoxy-4-methyl25.1 ± 2.145.6 ± 3.4
Data from in vitro assays

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